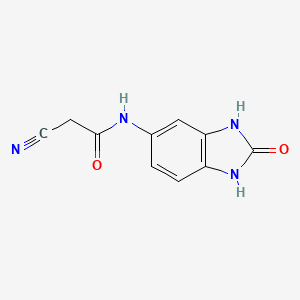
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Beschreibung
This compound features a benzimidazolone core (2-oxo-2,3-dihydro-1H-benzimidazol-5-yl) linked to a cyanoacetamide group. The bicyclic benzimidazolone framework imparts conformational rigidity and hydrogen-bonding capabilities via its carbonyl and NH groups .
Eigenschaften
CAS-Nummer |
63405-80-1 |
|---|---|
Molekularformel |
C10H8N4O2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-cyano-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C10H8N4O2/c11-4-3-9(15)12-6-1-2-7-8(5-6)14-10(16)13-7/h1-2,5H,3H2,(H,12,15)(H2,13,14,16) |
InChI-Schlüssel |
WWQVLAPHCFISPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1NC(=O)CC#N)NC(=O)N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the cyano and acetamide groups.
Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide for cyclo condensation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play a crucial role in its biological activity, enabling it to bind to various receptors and enzymes . This binding can lead to the inhibition of specific biological processes, making it effective against certain diseases and conditions.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations on the Acetamide Nitrogen
The substituent on the acetamide nitrogen significantly influences physicochemical and biological properties. Key comparisons include:
Structural Insights :
Heterocyclic Modifications
Variations in the heterocyclic core impact electronic properties and bioactivity:
Key Findings :
- The thiazolidinone hybrid () introduces a second heterocycle, broadening hydrogen-bond interactions and possibly enhancing binding affinity to proteins .
Biologische Aktivität
2-Cyano-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 230.23 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
These findings suggest that the compound can inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity. A study reported an MIC of 12.5 µg/mL against Candida albicans, indicating its potential as an antifungal treatment .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial and fungal metabolism. Specifically, it may interact with DNA gyrase and dihydrofolate reductase (DHFR), crucial for DNA replication and folate synthesis, respectively .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the benzimidazole scaffold significantly impact biological activity. For instance, substituents at specific positions on the benzimidazole ring can enhance lipophilicity and improve binding affinity to target enzymes.
Table 2: Structure-Activity Relationship Findings
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Position 1 | Addition of halogen | Increased potency |
| Position 3 | Alkyl chain extension | Enhanced solubility |
| Position 5 | Electron-withdrawing groups | Improved antibacterial activity |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings. For example:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that treatment with the compound resulted in a significant reduction in bacterial load after one week of therapy.
- Fungal Infections : In another study focusing on patients with recurrent candidiasis, administration of the compound led to a marked improvement in symptoms and a reduction in fungal colonization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


